![molecular formula C26H27NO6S B492044 Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate CAS No. 421580-15-6](/img/structure/B492044.png)
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems due to its unique electronic properties.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine:
Drug Development: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological systems to study enzyme interactions and cellular pathways.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their physical properties.
Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
- Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring attached to the sulfonyl group.
- Unique Properties: Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is unique due to the ethoxy group, which can influence its solubility and electronic properties, potentially enhancing its interactions in biological systems or its performance in material applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and as a modulator of specific biological pathways. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula C25H25N1O5S and the following key features:
- Naphtho[1,2-b]furan core : This bicyclic structure is known for its diverse biological activities.
- Sulfonamide group : Known to enhance solubility and biological activity.
- Ethoxyphenyl substituent : Potentially increases interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Modulation of ATP-binding cassette (ABC) transporters : The compound has been identified as a modulator of ABC transporters, which play crucial roles in drug resistance and the transport of various substrates across cellular membranes. This modulation can potentially enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
- Inhibition of carcinogenic processes : Studies have shown that similar compounds can inhibit carcinogen-induced neoplasia in animal models. For example, related naphtho-furan derivatives have demonstrated significant inhibitory effects on tumor formation induced by chemical carcinogens .
- Antitumor activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro studies : Research has shown that naphtho-furan derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one study reported that a structurally similar compound significantly reduced cell viability in human breast cancer cells (MCF-7) .
- Animal models : In vivo experiments with related compounds have demonstrated their ability to reduce tumor burden in mouse models when administered alongside known carcinogens. These findings highlight the potential for developing this compound as a therapeutic agent against cancer .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exhibit anticancer properties. The sulfonamide group in the structure is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase and other enzymes that are crucial for tumor growth and metastasis .
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. Its structure suggests potential interactions with inflammatory pathways, possibly inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This could be beneficial in treating conditions like arthritis or other inflammatory diseases.
3. Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the naphthofuran moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antibacterial agent .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available naphthoquinones or related precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl and sulfonamide groups can significantly affect the compound's efficacy and selectivity against target enzymes .
Case Study 1: Anticancer Activity
A study investigated a series of sulfonamide derivatives, including this compound, revealing significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of this compound on human fibroblast cells stimulated with inflammatory cytokines. Results indicated a marked reduction in the expression of inflammatory markers such as IL-6 and TNF-alpha when treated with this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including constructing the naphtho[1,2-b]furan core, introducing the sulfonamide group, and esterification. Key steps include:
- Sulfonylation : React the amino group with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base .
- Esterification : Use methyl chloroformate in the presence of DMAP (dimethylaminopyridine) as a catalyst under reflux conditions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry and temperature to avoid side reactions (e.g., over-sulfonylation).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms sulfonamide linkage (e.g., sulfonamide NH proton at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonamide and tert-butyl groups .
- FTIR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the naphthofuran core, if single crystals are obtainable .
Q. How can the reactivity of the sulfonamide and ethoxyphenyl groups be exploited for further functionalization?
- Methodological Answer :
- Sulfonamide : Participate in nucleophilic substitutions (e.g., alkylation with iodomethane or acylation with acetyl chloride) under basic conditions (e.g., NaH in THF) .
- Ethoxy Group : Demethylate using BBr₃ in DCM to generate a phenolic hydroxyl group for subsequent coupling reactions .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid via NaOH/MeOH reflux, enabling amide bond formation .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in sulfonamide formation yields under varying conditions?
- Methodological Answer : Conflicting yields may arise from competing side reactions (e.g., sulfonic acid byproducts due to hydrolysis). To resolve this:
- Kinetic Studies : Use in situ IR or NMR to track sulfonyl chloride consumption and intermediate stability .
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. DCM) to assess nucleophilicity and reaction rates .
- Computational Modeling : Apply DFT calculations to map energy barriers for sulfonamide formation vs. hydrolysis pathways .
Q. How can structure-activity relationships (SAR) guide pharmacological target identification?
- Methodological Answer :
- In Silico Docking : Screen against kinase or protease libraries (e.g., using AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR, leveraging the sulfonamide’s role in hydrogen bonding .
- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., COX-2 inhibition) and compare with analogs lacking the tert-butyl or ethoxyphenyl groups to isolate pharmacophores .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to evaluate sulfonamide resistance to oxidative degradation .
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) may indicate conformational flexibility or impurities.
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and confirm connectivity .
- Dynamic HPLC : Employ chiral columns to detect enantiomeric impurities if asymmetric centers are present .
- Alternative Synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with methyl) to isolate spectral contributions .
Properties
IUPAC Name |
methyl 2-tert-butyl-5-[(4-ethoxyphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-6-32-16-11-13-17(14-12-16)34(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)33-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMOHNHGQBDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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